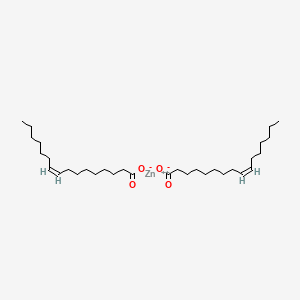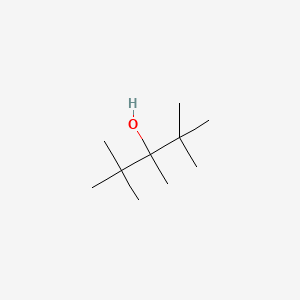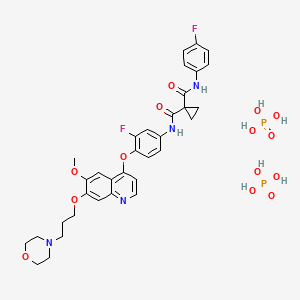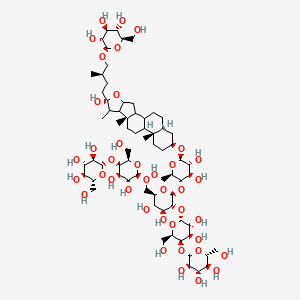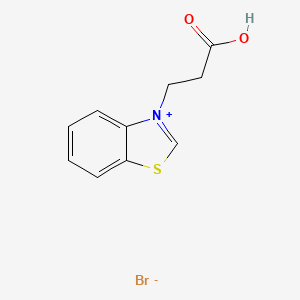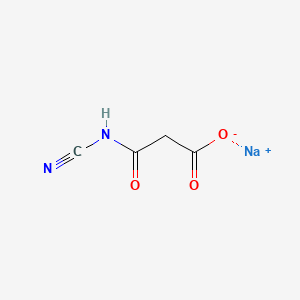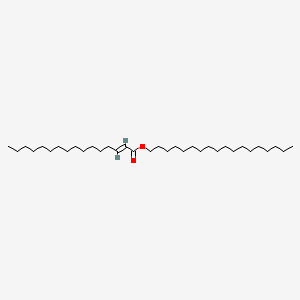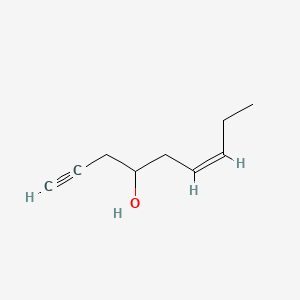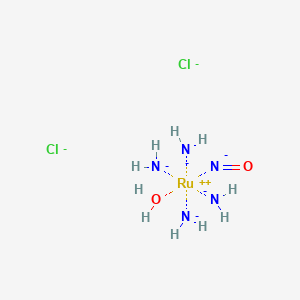
Tetraamminehydroxynitrosylruthenium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamminehydroxynitrosylruthenium dichloride is a coordination compound with the chemical formula [Ru(NH3)4(NO)(OH)]Cl2 This compound features a ruthenium center coordinated to four ammonia ligands, one nitrosyl ligand, and one hydroxyl ligand, with two chloride ions balancing the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraamminehydroxynitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RuCl}_3 + 4\text{NH}_3 + \text{NOCl} + \text{H}_2\text{O} \rightarrow [\text{Ru}(\text{NH}_3)_4(\text{NO})(\text{OH})]\text{Cl}_2 + 2\text{HCl} ]
The reaction is typically conducted at room temperature, and the product is isolated by precipitation and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraamminehydroxynitrosylruthenium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as ammonia or nitrosyl can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Tetraamminehydroxynitrosylruthenium dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Tetraamminehydroxynitrosylruthenium dichloride involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, including proteins and DNA, through its ligands. This binding can alter the function of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraamminechlororuthenium dichloride: Similar structure but with a chloride ligand instead of a hydroxyl ligand.
Tetraamminebromoruthenium dichloride: Similar structure but with a bromide ligand instead of a hydroxyl ligand.
Tetraammineiodoruthenium dichloride: Similar structure but with an iodide ligand instead of a hydroxyl ligand
Uniqueness
Tetraamminehydroxynitrosylruthenium dichloride is unique due to the presence of the nitrosyl and hydroxyl ligands, which impart distinct chemical properties and reactivity. These ligands can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of these ligands with the ruthenium center provides unique electronic and steric characteristics that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
16482-02-3 |
|---|---|
Molekularformel |
Cl2H10N5O2Ru-5 |
Molekulargewicht |
284.1 g/mol |
IUPAC-Name |
azanide;nitroxyl anion;ruthenium(2+);dichloride;hydrate |
InChI |
InChI=1S/2ClH.NO.4H2N.H2O.Ru/c;;1-2;;;;;;/h2*1H;;5*1H2;/q;;5*-1;;+2/p-2 |
InChI-Schlüssel |
XWVIRHZVOODCMX-UHFFFAOYSA-L |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.O.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


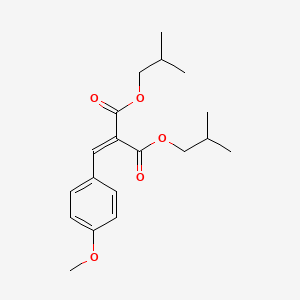
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
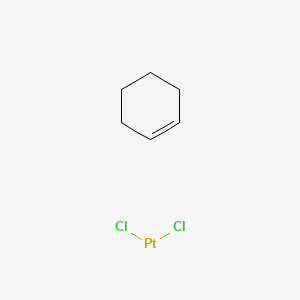
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

